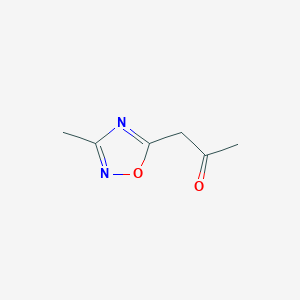

1-(3-Methyl-1,2,4-oxadiazol-5-yl)aceton

Übersicht

Beschreibung

1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone (also known as 3-methyl-1,2,4-oxadiazol-5-ylacetone, 3MOA, or 3M-OA) is a novel and versatile compound that has been used for a variety of scientific and laboratory applications. In the past, 3MOA has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. More recently, 3MOA has been used to study the mechanism of action of various drugs and to study the biochemical and physiological effects of various compounds.

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Design

1,2,4-Oxadiazol-Derivate, wie “1-(3-Methyl-1,2,4-oxadiazol-5-yl)aceton”, wurden aufgrund ihrer einzigartigen bioisosteren Eigenschaften und einer breiten Palette biologischer Aktivitäten in der Arzneimittelforschung umfangreich eingesetzt . Sie dienen als perfekter Rahmen für die Entwicklung neuer Medikamente .

Anti-Infektive Mittel

Vielseitig substituierte 1,2,4-Oxadiazole wurden als anti-infektiöse Mittel mit antibakterieller, antiviraler und antileishmanialer Aktivität synthetisiert . Sie haben in Struktur-Aktivitäts-Beziehungsstudien (SAR), Aktivitätspotenzial und vielversprechenden Zielen für Wirkmechanismen Potenzial gezeigt .

Anti-proliferative Aktivität

Einige Verbindungen von 1,2,4-Oxadiazol haben eine anti-proliferative Aktivität gegen bestimmte Arten von Krebszellen gezeigt, wie z. B. die Magenkrebszelle SGC-7901 .

Enzymhemmer

1,2,4-Oxadiazol-Derivate wurden bei der Entwicklung von Enzymhemmern eingesetzt, was zur potenziellen Medikamentenentwicklung beitrug .

Szintillierende Materialien

1,2,4-Oxadiazole wurden bei der Entwicklung von szintillierenden Materialien eingesetzt .

Farbstoffindustrie

Aufgrund ihrer chemischen Eigenschaften wurden 1,2,4-Oxadiazole in der Farbstoffindustrie eingesetzt .

Wirkmechanismus

Target of Action

The primary targets of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone are various microorganisms. This compound has been synthesized as an anti-infective agent with anti-bacterial, anti-viral, and anti-leishmanial activities . It has shown potent anti-microbial activity against Mycobacterium tuberculosis .

Mode of Action

The mode of action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone involves interaction with its targets, leading to their inhibition. For instance, it has been studied for its probable mode of action against Trypanosoma cruzi cysteine protease cruzain . The compound’s interaction with its targets leads to changes that inhibit the growth and proliferation of the microorganisms.

Pharmacokinetics

In silico sadme calculations for similar compounds have indicated that they are safe and have good hydrophilicity , which could impact the bioavailability of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone.

Result of Action

The result of the action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone is the inhibition of the growth and proliferation of the targeted microorganisms. For instance, it has shown potent anti-microbial activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.3 µg/mL .

Safety and Hazards

While specific safety and hazard information for “1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone” is not available in the search results, it’s generally recommended to avoid dust formation, avoid breathing vapors, mist, or gas, and to take action without suitable protective clothing when handling similar chemical compounds .

Zukünftige Richtungen

Oxadiazoles, including “1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone”, have been the focus of many research studies due to their wide range of biological activities and potential applications in medicinal chemistry . Future research may focus on developing novel efficient and convenient methods for the synthesis of oxadiazoles with diverse periphery functionalities .

Biochemische Analyse

Biochemical Properties

1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . Additionally, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone can bind to proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone can induce apoptosis in cancer cells by activating caspase enzymes, which are critical for programmed cell death . Furthermore, it can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their activity and preventing the progression of certain biochemical pathways . Additionally, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone can interact with DNA, leading to changes in gene expression. These interactions are mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound’s binding to its target molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has shown good stability under various conditions, with minimal degradation over time. Long-term studies have indicated that 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone can maintain its biological activity, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone vary with different dosages in animal models . At lower doses, this compound has been shown to exhibit therapeutic effects without significant toxicity. At higher doses, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone can cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites. Additionally, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone can bind to plasma proteins, affecting its distribution and bioavailability.

Subcellular Localization

The subcellular localization of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4(9)3-6-7-5(2)8-10-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFDUYKXNYZXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513863 | |

| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80196-64-1 | |

| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80196-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.